2-METHOXY-5-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE
Overview
Description
2-METHOXY-5-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and various functional groups
Preparation Methods
The synthesis of 2-METHOXY-5-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Scientific Research Applications
2-METHOXY-5-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 2-METHOXY-5-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-N-PHENYLBENZENE-1-SULFONAMIDE include other sulfonamides and pyrrolidine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-10-11-18(26-2)19(14-16)27(24,25)22(17-8-4-3-5-9-17)15-20(23)21-12-6-7-13-21/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCAJXMTPKPBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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